molecular formula C18H19ClN2O4S B2965032 3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide CAS No. 1797848-80-6

3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide

Cat. No.: B2965032
CAS No.: 1797848-80-6
M. Wt: 394.87
InChI Key: NOWVBJAWGADGAR-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining an azetidine ring, a sulfonyl linker, and substituted phenyl groups, making it a valuable scaffold for probing biological systems. Compounds containing the azetidine core are increasingly investigated for their potential as key intermediates in the synthesis of pharmacologically active agents, including immunosuppressants that may find application in organ transplantation and autoimmune diseases . The structural elements of this molecule suggest its primary value is as a building block or a potential protein kinase inhibitor. The azetidine-1-carboxamide moiety is a privileged structure in the design of enzyme inhibitors. Furthermore, the presence of the sulfonyl group is a common feature in molecules that interact with biological targets, often contributing to binding affinity and metabolic stability. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in developing novel therapeutics that modulate specific signaling pathways. Its potential mechanism of action may involve interaction with enzyme active sites, such as those of kinases, which are critical regulators of cell functions and are established drug targets . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-2-25-17-6-4-3-5-16(17)20-18(22)21-11-15(12-21)26(23,24)14-9-7-13(19)8-10-14/h3-10,15H,2,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWVBJAWGADGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C18H19ClN2O4SC_{18}H_{19}ClN_{2}O_{4}S with a molecular weight of approximately 394.9 g/mol. The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and enzyme inhibitory effects .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. A study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains . The following table summarizes the antibacterial activity:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies showed that it exhibited strong inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease. The IC50 values for selected compounds in this category were noted to be significantly lower than that of standard inhibitors .

The following table presents the IC50 values for various compounds related to this study:

CompoundIC50 Value (µM)
This compound1.21 ± 0.005
Thiourea (Reference)21.25 ± 0.15

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes. These studies revealed that the compound binds effectively to the active sites of AChE, indicating its potential as a therapeutic agent in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives, including those similar to this compound. For instance, analogs of this compound have been shown to possess significant antitumor activity in preclinical models, suggesting a broader spectrum of biological activity beyond antibacterial properties .

Comparison with Similar Compounds

Research Findings and Implications

  • Enzyme Inhibition Potential: ’s oxadiazole derivatives showed AChE inhibition, suggesting the target compound’s sulfonyl and carboxamide groups could be optimized for similar neurological targets .
  • Antibacterial Applications: While quinolones () are established antibacterials, the azetidine carboxamide’s unique structure may warrant evaluation against resistant strains or non-bacterial targets (e.g., viral proteases) .
  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonation of azetidine precursors, analogous to methods in (e.g., NaH/DMF-mediated coupling) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 4-chlorophenylsulfonyl chloride) with an azetidine-carboxamide scaffold under anhydrous conditions. Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) in dichloromethane or DMF is common. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical for minimizing side products .
  • Example : In analogous compounds, substituting 2-ethoxyaniline with other aryl amines required pH-controlled environments (pH 7–8) to prevent premature hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of sulfonyl and carboxamide groups. For example, sulfonyl protons exhibit deshielding (δ 7.5–8.0 ppm), while azetidine carbons appear at δ 50–60 ppm .
  • UV/Vis : λmax values (e.g., ~228–314 nm) correlate with aromatic π→π* transitions and sulfonyl group conjugation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~487.4 for analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group substitution) influence kinase selectivity and solubility?

  • Methodology :

  • Enzyme Assays : Use recombinant kinases (e.g., Met kinase superfamily) to measure IC50 values. Substituting the 4-chlorophenyl group with polar groups (e.g., pyridone) improves aqueous solubility by 3–5× while maintaining potency (e.g., IC50 < 10 nM) .
  • Data Conflict Resolution : Contradictions in selectivity profiles (e.g., off-target activity at FGFR1) may arise from assay conditions (ATP concentration, pH). Validate using orthogonal methods like thermal shift assays .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy, and how do metabolic pathways affect bioavailability?

  • Methodology :

  • Xenograft Models : For antitumor studies, Met-dependent GTL-16 gastric carcinoma models show dose-dependent tumor stasis (e.g., 50 mg/kg oral dosing, T/C ratio < 0.1). Plasma stability assays (e.g., mouse microsomes) predict hepatic clearance .
  • Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., O-deethylation of the ethoxyphenyl group), guiding structural optimization to block metabolic hotspots .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • Physicochemical Profiling : Measure logD (target: 2–3) and permeability (Caco-2 assay) to address poor absorption. For analogs, reducing topological polar surface area (<90 Ų) enhanced bioavailability by 40% .
  • Protein Binding : Use equilibrium dialysis to quantify unbound fraction. >95% plasma protein binding in analogs necessitated dose escalation in primate models .

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